1,3-Methano-1H-indene, 2,3-dihydro-
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Overview
Description
1,3-Methano-1H-indene, 2,3-dihydro- is an organic compound with the molecular formula C10H10 and a molecular weight of 130.1864 g/mol . This compound is part of the indene family and is characterized by its unique bicyclic structure, which includes a methano bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Methano-1H-indene, 2,3-dihydro- can be achieved through various methods. One efficient procedure involves the hydrogenation of indene . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar hydrogenation reactions, often scaled up with appropriate industrial equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-Methano-1H-indene, 2,3-dihydro- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation, as mentioned in the preparation methods.
Substitution: Electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various electrophiles such as halogens or nitro groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields saturated hydrocarbons.
Scientific Research Applications
1,3-Methano-1H-indene, 2,3-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1,3-Methano-1H-indene, 2,3-dihydro- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in a range of chemical reactions, influencing pathways such as oxidation and reduction. The specific molecular targets and pathways depend on the context of its application, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
Indane: Another bicyclic compound with a similar structure but without the methano bridge.
1,1,3-Trimethyl-3-phenylindane: A derivative with additional methyl and phenyl groups.
2,3-Dihydro-1H-indene: A closely related compound with similar chemical properties.
Uniqueness
1,3-Methano-1H-indene, 2,3-dihydro- is unique due to its methano bridge, which imparts distinct chemical properties and reactivity compared to other indene derivatives.
Properties
CAS No. |
13938-73-3 |
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Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
tricyclo[6.1.1.02,7]deca-2,4,6-triene |
InChI |
InChI=1S/C10H10/c1-2-4-10-8-5-7(6-8)9(10)3-1/h1-4,7-8H,5-6H2 |
InChI Key |
HUXOCLGWKHIXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C3=CC=CC=C23 |
Origin of Product |
United States |
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